molecular formula C27H28BrN5O5S B1681854 t-0201 CAS No. 169679-53-2

t-0201

Cat. No.: B1681854
CAS No.: 169679-53-2
M. Wt: 614.5 g/mol
InChI Key: YAWNVAQKVARTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of T-0201 involves several steps:

    Alkylation: Ethyl phenylacetate is alkylated with two equivalents of methyl iodide in the presence of potassium tert-butoxide to yield 2-methyl-2-phenylpropionic ester.

    Reduction: The ester is reduced to alcohol using lithium aluminium hydride (LiAlH4).

    Esterification: The alcohol is esterified with acetic anhydride (Ac2O) in pyridine.

    Sulfonation: The resulting compound is sulfonated with sulfuric acid (H2SO4) and then treated with thionyl chloride (SOCl2) to form sulfonyl chloride.

    Formation of Sulfonamide: The sulfonyl chloride is reacted with ammonium hydroxide to yield sulfonamide.

    Condensation: The sulfonamide is condensed with dichloropyrimidine, followed by saponification with sodium hydroxide (NaOH) to form N-pyrimidinylsulfonamide.

    Protection and Further Reactions: The alcohol function is protected as tetrahydropyranyl ether, treated with the sodium salt of ethylene glycol, and further reacted with 5-bromo-2-chloropyrimidine.

    Final Steps: The final compound is obtained by acid deprotection of the tetrahydropyranyl acetal and formation of the sodium salt with sodium methoxide (NaOMe) in tetrahydrofuran-methanol (THF-MeOH).

Chemical Reactions Analysis

T-0201 undergoes various chemical reactions:

Scientific Research Applications

T-0201 has a wide range of scientific research applications:

Mechanism of Action

T-0201 exerts its effects by selectively antagonizing the ETA receptor. This receptor is involved in the contraction of blood vessels and the regulation of blood pressure. By inhibiting the action of endothelin-1 on the ETA receptor, this compound helps to relax blood vessels and reduce blood pressure. The molecular targets include the ETA receptor, and the pathways involved are related to endothelin-1 signaling .

Comparison with Similar Compounds

T-0201 is unique due to its high potency, long-acting nature, and oral activity. Similar compounds include other ETA receptor antagonists such as bosentan, ambrisentan, and macitentan. Compared to these compounds, this compound has shown greater selectivity and efficacy in certain experimental models .

Properties

CAS No.

169679-53-2

Molecular Formula

C27H28BrN5O5S

Molecular Weight

614.5 g/mol

IUPAC Name

N-[6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-5-(4-methylphenyl)pyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H28BrN5O5S/c1-18-4-6-19(7-5-18)23-24(33-39(35,36)22-10-8-20(9-11-22)27(2,3)16-34)31-17-32-25(23)37-12-13-38-26-29-14-21(28)15-30-26/h4-11,14-15,17,34H,12-13,16H2,1-3H3,(H,31,32,33)

InChI Key

YAWNVAQKVARTGQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T-0201, T0201, T 0201, TA 0201, TA0201, TA-0201

Origin of Product

United States

Synthesis routes and methods

Procedure details

Streptomyces rimosus subsp. rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope was inoculated as a loopful of spores into a 300 mm Erlenmeyer flask containing 50 mm of AS-7H inoculum medium. This was allowed to incubate for 2 days at 28° C., 200 rpm on an Infors Multitron™ Shaker with 1″ throw. 2 mls of this inoculum medium was then transferred to each of six 300 mm Erlenmeyer flask containing 50 mm of AP-5H production medium and incubated under the same conditions for a further 24 hours. At this point 5 mg of N-[6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-5-(4-methylphenyl)-4-pyrimidinyl]-4-(tert-butyl)benzenesulfonamide (EP 0658548B1) dissolved in 0.5 mm of dimethylsulfoxide was added to each of the flasks and the fermentation allowed to continue under the same conditions for a further 3 hours. Each flask was then extracted with 200 mls of ethyl acetate and the combined ethyl acetate solubles concentrated to dryness to give a gum solid.
Name
N-[6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-5-(4-methylphenyl)-4-pyrimidinyl]-4-(tert-butyl)benzenesulfonamide
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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